Unique 5-Amino Group Provides Orthogonal Synthetic Utility Lacking in Deamino Analogs
The target compound possesses a primary amino group at the 5-position. This functional handle enables unique transformations—such as diazotization, amide coupling, and heterocycle formation—that are chemically inaccessible with the closest commercially available analog, methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, which lacks any substitution at the 5-position . This orthogonal reactivity is essential for constructing diverse chemical libraries.
| Evidence Dimension | Functional group at pyrazole 5-position |
|---|---|
| Target Compound Data | Amino group (-NH₂) |
| Comparator Or Baseline | Hydrogen (-H) for methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate |
| Quantified Difference | Presence vs. absence of a nucleophilic center for diversification |
| Conditions | Structural analysis based on CAS registry data |
Why This Matters
This structural distinction directly dictates synthetic route planning; the target compound enables at least one additional round of diversification compared to the deamino analog.
